Pyridoxine-d4
Description
Properties
Molecular Formula |
C₈H₇D₄NO₃ |
|---|---|
Molecular Weight |
173.2 |
Synonyms |
5-Hydroxy-6-methyl-3,4-pyridinedimethanol-d4; 2-Methyl-4,5-bis(hydroxymethyl)-3-hydroxypyridine-d4; 5-Hydroxy-6-methyl-3,4-pyridinedimethanol-d4; Pyridoxol-d4; Adermin-d4; Bezatin-d4; Pirivitol-d4; Pyridoxin-d4; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Fidelity of Pyridoxine D4
Chemical Synthesis Routes for Pyridoxine-d4
The synthesis of this compound can be achieved through two primary strategies: de novo synthesis, which builds the molecule from simpler, non-pyridoxine precursors, and deuterium (B1214612) exchange, which introduces deuterium into the pyridoxine (B80251) molecule.
De Novo Synthesis Approaches
De novo synthesis offers precise control over the location of the deuterium labels. While the commercial synthesis of pyridoxine often utilizes the "oxazole method" starting from alanine (B10760859) or propionic acid, specific de novo pathways for deuterated versions involve tailored strategies. wikipedia.org One documented approach for synthesizing a deuterated pyridoxine analog involves the reduction of α4-3-O-isopropylidene-5-pyridoxic acid with lithium aluminum deuteride (B1239839) (LiAlD₄), a powerful reducing agent that provides a source of deuterium. researchgate.netosti.gov This method specifically inserts deuterium into the 5-hydroxymethyl group. researchgate.netosti.gov
The biosynthesis of pyridoxine in organisms also follows de novo pathways. mdpi.com For instance, in many bacteria, fungi, and plants, the synthesis of Pyridoxine 5'-phosphate (PNP), a direct precursor to pyridoxine, is catalyzed by PNP synthase. nih.gov This enzymatic pathway, while not a chemical synthesis route for this compound, provides insight into the fundamental construction of the pyridoxine ring system. mdpi.comnih.govacs.org
Deuterium Exchange and Positional Labeling Strategies
Deuterium exchange reactions represent a more direct method for introducing deuterium into the pyridoxine structure. acs.org These methods often involve the use of a deuterium source, such as deuterium oxide (D₂O), and a catalyst to facilitate the exchange of hydrogen atoms for deuterium at specific positions on the molecule. researchgate.netosti.gov
A notable example is the base-catalyzed exchange between N-benzyl pyridoxine and deuterium oxide, which has been used to insert deuterium into the 2-methyl group. researchgate.netosti.gov Late-stage hydrogen isotope exchange is often preferred as it minimizes the number of synthetic steps. acs.org The choice of catalyst is crucial for controlling the regioselectivity of the labeling. acs.org
Isotopic Purity Assessment and Mass Spectrometric Characterization of this compound
The utility of this compound as an internal standard is contingent on its high isotopic purity and thorough characterization. Mass spectrometry is the primary analytical technique for this purpose.
Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are routinely employed to determine the isotopic abundance and confirm the molecular weight of this compound. juniperpublishers.comjuniperpublishers.comnih.gov For this compound, the expected molecular weight is approximately 173.2 g/mol . synzeal.com The mass spectrum of the deuterated compound will show a characteristic shift in the mass-to-charge ratio (m/z) compared to the unlabeled pyridoxine. For instance, the protonated molecular ion peak [M+H]⁺ for unlabeled pyridoxine appears at m/z 170, while the deuterated analog will exhibit a higher m/z value corresponding to the number of incorporated deuterium atoms. juniperpublishers.comjuniperpublishers.comscitcentral.com
The isotopic abundance ratio, specifically the ratio of the peak intensity of the isotopic molecular ion (e.g., [M+1]⁺) to the parent molecular ion [M]⁺, is a critical parameter in assessing isotopic enrichment. juniperpublishers.comjuniperpublishers.com High-resolution mass spectrometry can further confirm the elemental composition and the success of the deuteration. nih.gov
| Compound | Molecular Formula | Molecular Weight (g/mol) | Expected [M+H]⁺ (m/z) |
|---|---|---|---|
| Pyridoxine | C₈H₁₁NO₃ | 169.18 | 170 |
| This compound | C₈H₇D₄NO₃ | 173.20 | 174 |
| Pyridoxine-(methyl-d3) hydrochloride | C₈D₃H₈NO₃·HCl | 208.66 | 173 |
Quality Control and Reference Standard Development for this compound
The development of this compound as a reference standard necessitates rigorous quality control to ensure its identity, purity, and stability. Pharmaceutical primary standards from pharmacopoeias like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) serve as benchmarks for quality.
A comprehensive Certificate of Analysis (COA) is essential and should accompany the reference standard. synzeal.com This document provides detailed analytical data, confirming the compound's characteristics and meeting regulatory compliance. The characterization typically includes techniques such as NMR spectroscopy to confirm the position of the deuterium labels, as well as chromatographic methods (HPLC, GC) to assess chemical purity. researchgate.net
Advanced Analytical Applications of Pyridoxine D4
Isotope Dilution Mass Spectrometry (IDMS) for Pyridoxine (B80251) Vitamer Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique that leverages isotopically labeled compounds, such as Pyridoxine-d4, to achieve highly accurate quantification of analytes. wikipedia.org In the context of vitamin B6 analysis, IDMS is employed to precisely measure the concentrations of various pyridoxine vitamers. nih.gov The core principle of IDMS involves introducing a known quantity of an isotopically labeled standard, like this compound, into a sample. wikipedia.org This "spiked" sample is then processed and analyzed by mass spectrometry. By measuring the ratio of the naturally occurring analyte to the isotopically labeled standard, the initial concentration of the analyte in the sample can be determined with exceptional accuracy. wikipedia.org This method effectively corrects for analyte loss during sample preparation and variations in instrument response, making it a gold standard for quantitative analysis. wikipedia.org
Gas Chromatography-Mass Spectrometry (GC/MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com This technique is well-suited for the analysis of volatile and semi-volatile compounds. thermofisher.com In the realm of vitamin B6 analysis, GC-MS, particularly in the form of Pyrolysis-GCMS (Py-GCMS), can be used to characterize complex materials by thermally degrading them into smaller, more readily analyzable molecules. shimadzu.com
The use of a deuterated internal standard like this compound in GC-MS analysis significantly enhances the accuracy of quantification. nih.gov By adding a known amount of this compound to the sample, any variability in the analytical process, from injection to detection, can be normalized. This isotope dilution approach can reduce the uncertainty of measurement results in GC analysis substantially. wikipedia.org GC-MS finds broad applications, including in environmental monitoring, forensic science, and the pharmaceutical industry for identifying impurities and characterizing compounds. news-medical.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound as an Internal Standard
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool for the sensitive and specific quantification of vitamin B6 vitamers in various biological matrices, including plasma, serum, whole blood, and cerebrospinal fluid. researchgate.netnvkc.nlnih.gov In these methods, this compound, or other deuterated forms like Pyridoxine-d3, serves as an ideal internal standard. caymanchem.comresearchgate.net The use of a stable isotope-labeled internal standard is a hallmark of robust bioanalytical methods, as it accurately mimics the behavior of the analyte during sample extraction, chromatographic separation, and ionization, thereby compensating for matrix effects and procedural losses. researchgate.netplos.org
Numerous studies have detailed the development and validation of LC-MS/MS methods for vitamin B6 analysis. researchgate.netnih.govbesjournal.com These methods often involve a simple protein precipitation step, followed by rapid chromatographic separation and detection by tandem mass spectrometry. nih.govresearchgate.net For instance, a UPLC-MS/MS method was developed for the simultaneous measurement of thiamine (B1217682) pyrophosphate (TPP) and pyridoxal-5'-phosphate (PLP) in whole blood, using TPP-d3 and PLP-d3 as internal standards. nvkc.nl This method demonstrated excellent linearity, precision, and recovery. nvkc.nlresearchgate.net Similarly, LC-MS/MS methods have been validated for the quantification of multiple B6 vitamers in human milk and cerebrospinal fluid, highlighting the versatility and sensitivity of this approach. nih.govbesjournal.com
The key advantage of using this compound and other deuterated standards in LC-MS/MS is the ability to perform stable isotope dilution analysis (SIDA), which is considered a gold-standard quantification technique. researchgate.net This approach significantly improves the accuracy and precision of the measurements compared to methods that rely on external calibration or other types of internal standards. researchgate.netnih.govcerealsgrains.org
Method Validation Protocols for this compound in Complex Matrices
The validation of analytical methods employing this compound as an internal standard in complex matrices is a rigorous process governed by guidelines from regulatory bodies like the Food and Drug Administration (FDA) and the European Medicines Agency (EMA). nih.gov Validation ensures that the analytical method is accurate, precise, selective, and robust for its intended purpose. mdpi.com
Key validation parameters include:
Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample matrix. researchgate.net
Linearity: The response of the method should be directly proportional to the concentration of the analyte over a defined range. besjournal.com
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. besjournal.commdpi.com Both are typically assessed at multiple concentration levels (quality control samples) and on different days (intra- and inter-day variability). nih.govresearchgate.net
Recovery: This parameter evaluates the efficiency of the extraction process by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. besjournal.comresearchgate.net
Matrix Effect: This assesses the influence of co-eluting matrix components on the ionization of the analyte. nih.govresearchgate.net The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for matrix effects. europa.eu
Stability: The stability of the analyte in the biological matrix is evaluated under various conditions, such as freeze-thaw cycles and storage at different temperatures. researchgate.net
Validated methods for vitamin B6 analysis using deuterated internal standards have demonstrated excellent performance characteristics. For example, a validated UPLC-MS/MS method for B6 vitamers in human cerebrospinal fluid showed within- and inter-day accuracy between 85.4% and 120.1%, and precision from 1.7% to 19.0%. nih.gov Another LC-MS/MS method for pyridoxal-5'-phosphate (PLP) in whole blood reported intra- and inter-day precision between 1.7-2.8% and 3.0-4.1%, respectively, with a mean recovery of 98%. researchgate.net
Table 1: Example of Method Validation Parameters for LC-MS/MS Analysis of Vitamin B6 Vitamers
| Parameter | Acceptance Criteria | Typical Reported Values for Vitamin B6 Analysis |
|---|---|---|
| Linearity (R²) | >0.99 | 0.990-0.999 besjournal.com |
| Accuracy (% Recovery) | 85-115% | 80.1% to 120.2% besjournal.com |
| Intra-day Precision (%RSD) | <15% | 3.4%-19.9% besjournal.com |
| Inter-day Precision (%RSD) | <15% | 5.9%-18.1% besjournal.com |
| Limit of Quantification (LOQ) | Sufficiently low for intended application | 0.25 to 3 µg/L besjournal.com |
Utilization of this compound in Quantitative Metabolomics and Targeted Profiling
Quantitative metabolomics aims to measure the concentrations of a large number of metabolites in a biological system. e-enm.org This field is broadly divided into two approaches: untargeted metabolomics, which seeks to measure as many metabolites as possible, and targeted metabolomics, which focuses on the accurate quantification of a predefined set of metabolites. researchgate.netmdpi.com this compound and other stable isotope-labeled standards are instrumental in targeted metabolomics for achieving reliable and accurate quantification. nih.gov
Targeted metabolic profiling of vitamin B6 and related pathways provides valuable insights into nutritional status and the metabolic consequences of vitamin B6 deficiency. annualreviews.orgplos.orgbevital.no Since pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, is a cofactor for over 140 enzymes, its deficiency can have widespread metabolic effects. plos.orgnih.gov
Studies employing metabolomic approaches have revealed significant alterations in various metabolic pathways due to marginal vitamin B6 deficiency. For instance, a study on healthy human subjects showed that a low vitamin B6 diet led to increased plasma ratios of glutamine to glutamate (B1630785) and 2-oxoglutarate to glutamate, as well as elevated levels of proline. plos.orgnih.gov These findings demonstrate the power of metabolomics to uncover the complex metabolic perturbations associated with altered vitamin B6 status. plos.orgnih.gov
The use of this compound as an internal standard in targeted LC-MS/MS platforms allows for the precise and accurate quantification of multiple metabolites simultaneously, which is essential for constructing a comprehensive picture of metabolic changes. nih.gov This approach is critical for identifying potential biomarkers of disease and for understanding the intricate roles of vitamin B6 in human health. annualreviews.orgbevital.no
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | PND |
| Pyridoxine | PN |
| Pyridoxal | PL |
| Pyridoxamine (B1203002) | PM |
| Pyridoxal 5'-phosphate | PLP |
| Pyridoxamine 5'-phosphate | PMP |
| Pyridoxine 5'-phosphate | PNP |
| 4-Pyridoxic acid | PA |
| Thiamine pyrophosphate | TPP |
| 4-Deoxypyridoxine | dPN |
| Glutamine | |
| Glutamate | |
| 2-Oxoglutarate | |
| Proline | |
| Acetonitrile | |
| Methanol | |
| Formic acid | |
| Trichloroacetic acid | TCA |
| Heptafluorobutyric acid |
Investigation of Pyridoxine Metabolism and Enzymatic Mechanisms Using Pyridoxine D4
Elucidation of Vitamin B6 Salvage and Catabolic Pathways via Deuterium (B1214612) Tracing
Pyridoxine-d4, a deuterium-labeled form of vitamin B6, serves as a powerful tracer for investigating the intricate metabolic pathways of this essential nutrient. By introducing deuterium atoms into the pyridoxine (B80251) molecule, researchers can track its conversion and degradation within biological systems, providing critical insights into the vitamin B6 salvage and catabolic pathways. researchgate.net
The salvage pathway is a crucial mechanism that allows cells to interconvert various forms of vitamin B6, known as vitamers, and phosphorylate them to the biologically active coenzyme, pyridoxal (B1214274) 5'-phosphate (PLP). mdpi.comcapes.gov.br This pathway involves the coordinated action of several enzymes, including pyridoxal kinase, pyridoxine 5'-phosphate oxidase, and pyridoxal reductase. mdpi.comfrontiersin.org When this compound is introduced into a biological system, the deuterium label is retained as it is processed through these enzymatic steps. By using techniques like mass spectrometry, scientists can identify and quantify the deuterated metabolites, thereby mapping the flow of vitamin B6 through the salvage pathway. nih.gov For instance, the conversion of this compound to deuterated pyridoxal-d4 and subsequently to deuterated PLP can be monitored, confirming the activity of pyridoxal kinase and pyridoxine 5'-phosphate oxidase.
Table 1: Key Metabolic Transformations of this compound in Salvage and Catabolic Pathways
| Initial Labeled Compound | Metabolic Process | Key Enzymes Involved | Resulting Deuterated Product(s) | Pathway Investigated |
| This compound | Phosphorylation | Pyridoxal Kinase | This compound 5'-Phosphate | Salvage Pathway |
| This compound 5'-Phosphate | Oxidation | Pyridoxine 5'-Phosphate Oxidase | Pyridoxal-d4 5'-Phosphate (PLP-d4) | Salvage Pathway |
| Pyridoxal-d4 | Reduction | Pyridoxal Reductase | This compound | Salvage Pathway |
| Pyridoxal-d4 | Oxidation | Aldehyde Oxidase | 4-Pyridoxic acid-d4 | Catabolic Pathway |
Analysis of this compound Metabolic Flux and Turnover Kinetics in Biological Systems
Metabolic flux analysis using this compound provides a quantitative understanding of the rates of vitamin B6 interconversion and utilization in living organisms. frontiersin.org This dynamic approach goes beyond static measurements of vitamer concentrations, offering insights into the kinetics of metabolic processes.
Applications in In Vivo Animal Model Studies (e.g., Glycogen (B147801) Phosphorylase Turnover)
A significant application of this compound is in studying the turnover of specific proteins that use PLP as a cofactor. A prime example is glycogen phosphorylase, an enzyme abundant in skeletal muscle that is crucial for glycogenolysis. mdpi.com Glycogen phosphorylase binds PLP tightly, and the majority of the body's vitamin B6 is associated with this enzyme. nih.gov
By administering a stable isotope-labeled form of pyridoxine, such as dideuterated pyridoxine ([2H2]PN), to animal models, researchers can trace its incorporation into the PLP pool bound to glycogen phosphorylase. nih.gov The rate at which the labeled PLP disappears from the enzyme provides a direct measure of the turnover rate of glycogen phosphorylase itself. nih.gov This is achieved by analyzing the isotopic enrichment of the urinary catabolite, 4-pyridoxic acid, over time using methods like gas chromatography/mass spectrometry (GC/MS). nih.gov This technique offers a non-invasive way to determine the degradation rate of a specific, abundant muscle protein. nih.gov
Research on this compound Dynamics in Cellular and Subcellular Compartments
At the cellular level, this compound can be used to investigate the transport and distribution of vitamin B6 across different compartments. The movement of vitamin B6 vitamers across cell membranes and into organelles like mitochondria is a regulated process. bevital.no By incubating cells with this compound and subsequently fractionating the cells into their subcellular components (e.g., cytosol, mitochondria, nucleus), researchers can analyze the distribution of the deuterated label. This allows for the study of the dynamics of vitamin B6 uptake, phosphorylation, and localization within the cell. mdpi.comjneurosci.org Such studies are crucial for understanding how cells maintain homeostasis of the vital coenzyme PLP in different subcellular environments where numerous PLP-dependent enzymes reside. capes.gov.br
Mechanistic Enzymology: Probing Pyridoxal-5'-Phosphate Dependent Reactions with this compound
This compound and its metabolites are invaluable tools for elucidating the mechanisms of the vast and diverse group of pyridoxal-5'-phosphate (PLP)-dependent enzymes. wikipedia.orgmdpi.com These enzymes catalyze a wide array of reactions in amino acid metabolism, including transamination, decarboxylation, and racemization. bevital.nolibretexts.org
Kinetic Isotope Effect Studies in Vitamin B6 Enzyme Systems
The kinetic isotope effect (KIE) is a powerful method for probing enzyme reaction mechanisms. It measures the change in the rate of a reaction when an atom in the substrate is replaced with one of its heavier isotopes. In the context of vitamin B6 enzymology, deuterium-labeled substrates, which can be generated from this compound, are used to investigate which steps in the catalytic cycle are rate-limiting.
For example, if the breaking of a carbon-hydrogen bond is the slowest step in a reaction catalyzed by a PLP-dependent enzyme, replacing that hydrogen with deuterium will significantly slow down the reaction. Observing a substantial KIE provides strong evidence for the chemical feasibility of a proposed mechanism. These studies have been applied to various PLP-dependent enzymes, such as aminotransferases and decarboxylases, to dissect the intricacies of their catalytic cycles. semanticscholar.org
Structural and Functional Characterization of Enzymes Interacting with this compound
By determining the three-dimensional structure of a PLP-d4-bound enzyme, researchers can gain detailed insights into the specific amino acid residues involved in coenzyme binding and catalysis. osti.gov Functional studies using enzymes reconstituted with PLP-d4 can also be performed to ensure that the labeled coenzyme supports catalysis in a manner identical to the unlabeled form. This combined structural and functional approach is essential for a complete understanding of how PLP-dependent enzymes achieve their remarkable catalytic versatility. orthofyto.com
Table 2: Investigated Enzymes and Key Findings
| Enzyme Class | Specific Enzyme Example | Key Finding from this compound Based Studies |
| Transferase | Glycogen Phosphorylase | The turnover rate of the enzyme in skeletal muscle was determined non-invasively by tracing the decay of labeled PLP. nih.govnih.gov |
| Aminomutase | D-lysine-4,5-aminomutase | Deuterium kinetic isotope effects helped to probe the nature of the active site and the catalytic mechanism. semanticscholar.org |
| Lyase | Serine Dehydratase | Deuterated substrates help stabilize carbanion intermediates, elucidating the E1cb mechanism. libretexts.org |
| Decarboxylase | Amino Acid Decarboxylase | The use of labeled substrates is essential to confirm the mechanism involving the stabilization of a carbanion intermediate. libretexts.org |
De Novo Biosynthesis Pathway Delineation Using Labeled Precursors (e.g., this compound precursors)
The elucidation of the de novo biosynthesis pathways of vitamin B6 has been significantly advanced by the use of isotopically labeled precursors. These labeled compounds, including those enriched with deuterium (a heavy isotope of hydrogen), serve as powerful tools for tracing the metabolic fate of precursor molecules into the final pyridoxine structure. By introducing a labeled compound into a biological system, researchers can track the incorporation of the isotopic label into the synthesized vitamin B6, thereby identifying key intermediates and delineating the sequence of biochemical reactions.
One of the pivotal studies in this area involved the use of deuterium-labeled 2'-hydroxypyridoxol to investigate the vitamin B6 biosynthetic pathway in the yeast Saccharomyces cerevisiae. nih.gov This research provided unequivocal evidence for the role of 2'-hydroxypyridoxol as an intermediate in the pathway that converts a C5-sugar into vitamin B6. nih.gov In these experiments, yeast cultures were grown in the presence of specifically deuterated 2'-hydroxypyridoxol molecules. The vitamin B6 produced by the yeast was then isolated (as pyridoxamine (B1203002) dihydrochloride) and analyzed using deuterium nuclear magnetic resonance (²H NMR) spectroscopy to determine the location of the deuterium atoms. nih.gov
The research findings demonstrated that the deuterium atoms from the labeled precursors were incorporated into specific, predicted positions within the pyridoxamine molecule. nih.gov This confirmed that 2'-hydroxypyridoxol is a direct precursor in the de novo synthesis of vitamin B6 in this organism.
The table below summarizes the key findings from these labeling experiments.
| Labeled Precursor Fed to Saccharomyces cerevisiae | Isolated Product Analyzed | Analytical Method | Key Finding |
| [5',5'-²H₂]-2'-hydroxypyridoxol | Pyridoxamine dihydrochloride | ²H NMR Spectroscopy | Deuterium was detected at the corresponding C-5' position of pyridoxamine. nih.gov |
| [2',2',5',5'-²H₄]-2'-hydroxypyridoxol | Pyridoxamine dihydrochloride | ²H NMR Spectroscopy | Deuterium was detected at the corresponding C-2' and C-5' positions of pyridoxamine. nih.gov |
Table 1: Summary of Deuterium Labeling Experiments in Yeast to Delineate the Pyridoxine Biosynthesis Pathway. nih.gov
These detailed research findings were crucial in confirming the specific steps of the de novo biosynthesis pathway. The incorporation of the intact C5N unit from 2'-hydroxypyridoxol into pyridoxamine provided a significant piece of the puzzle in understanding how this essential vitamin is constructed in certain organisms. nih.gov The use of such deuterated precursors, which can be considered precursors to a labeled pyridoxine, continues to be a fundamental technique in the study of vitamin metabolism and enzymatic reaction mechanisms.
Broader Research Applications of Pyridoxine D4 in Biochemistry and Nutrition Science
Studies on Vitamin B6 Homeostasis and Interconversion Dynamics
Pyridoxine-d4, a stable isotope-labeled form of vitamin B6, serves as a critical tool in elucidating the complex processes of vitamin B6 homeostasis and the interconversion between its various forms, known as vitamers. The primary active coenzyme form is pyridoxal (B1214274) 5'-phosphate (PLP), which plays a vital role in over 140 enzymatic reactions, predominantly in amino acid metabolism. wikipedia.orgnih.govresearchgate.net The body maintains a delicate balance of vitamin B6 vitamers, including pyridoxine (B80251) (PN), pyridoxal (PL), pyridoxamine (B1203002) (PM), and their phosphorylated counterparts. wikipedia.orgnih.gov
Furthermore, studies using models like Caco-2 cells, which mimic the human intestine, have employed stable isotope-labeled internal standards to quantify the uptake, conversion, and excretion of different B6 vitamers. nih.govplos.org These investigations have revealed that the intestine plays a more substantial role in vitamin B6 metabolism than previously thought, demonstrating the uptake of PN, PM, and PL and the subsequent conversion and excretion of these vitamers. nih.govplos.org The use of this compound and other labeled compounds allows for precise quantification and tracing of these metabolic pathways. plos.orgnih.gov
The interconversion of vitamin B6 vitamers is a complex process. drugbank.com Absorbed pyridoxine is converted to pyridoxine 5'-phosphate (PNP), which is then oxidized to the active coenzyme, PLP, by the enzyme pyridoxine 5'-phosphate oxidase. wikipedia.org This enzyme is also responsible for converting pyridoxamine 5'-phosphate (PMP) to PLP. wikipedia.org The use of labeled compounds like this compound helps in dissecting these intricate conversion pathways and understanding how they are regulated within the body to maintain homeostasis.
Research on this compound in Plant and Microbial Vitamin B6 Biosynthesis
While animals must obtain vitamin B6 through their diet, plants and many microorganisms can synthesize it de novo. wikipedia.orgdrugbank.com this compound and other isotopically labeled vitamers are invaluable in studying these biosynthetic pathways. In plants, vitamin B6, primarily as pyridoxine, is synthesized as a protective mechanism against UV-B radiation and is involved in chlorophyll (B73375) synthesis. wikipedia.org
Research in plants like Arabidopsis thaliana has shown that the biosynthesis of pyridoxine is crucial for tolerance to various environmental stresses. diva-portal.org The de novo synthesis pathway in plants involves two key proteins, PDX1 and PDX2, which together synthesize PLP from glutamine, ribose 5-phosphate, and glyceraldehyde 3-phosphate. diva-portal.orgresearchgate.net Studies have demonstrated that UV-B radiation induces the expression of the PDX1 gene, leading to increased levels of pyridoxine. diva-portal.org The use of labeled precursors in these studies helps to trace the flow of atoms through the biosynthetic pathway, confirming the intermediates and final products.
In the realm of microbial research, understanding vitamin B6 biosynthesis is equally important. Microorganisms in the gut, for example, can synthesize B vitamins, potentially contributing to the host's nutritional status. frontiersin.org Studies in bacteria like Escherichia coli and Bacillus subtilis have utilized labeled compounds to investigate their vitamin B6 metabolic pathways, including synthesis, transport, and detoxification. nih.govuni-goettingen.de For instance, research on E. coli has used antimetabolites like 4'-deoxypyridoxine (4dPN) to probe the intricacies of vitamin B6 homeostasis, revealing that its toxicity stems from both the inhibition of PLP-dependent enzymes and the disruption of pyridoxine uptake. nih.gov The synthesis of deuterated vitamin B6 compounds has been pivotal for these types of mechanistic studies. researchgate.net
The exploration of these biosynthetic routes in microbes is not purely academic; it also opens avenues for the commercial production of vitamin B6 through fermentation, which is currently being researched as an alternative to chemical synthesis. wikipedia.org
Role of this compound in Understanding Nutritional Biochemistry of Vitamin B6 in Food Systems
The form and bioavailability of vitamin B6 can vary significantly across different food sources. researchgate.net Plant-derived foods, for example, often contain pyridoxine and its glycosylated form, pyridoxine-β-glucoside, while animal-based foods are richer in pyridoxal and pyridoxamine and their phosphorylated forms. nih.govresearchgate.net The bioavailability of these different forms is not equal, which has significant implications for nutritional assessment. nih.gov
Stable-isotopic methods employing deuterated pyridoxine and its glucosides have been crucial in determining the bioavailability of these different vitamers in humans. nih.gov For instance, studies have used dual-labeling techniques to compare the utilization of labeled free pyridoxine with labeled pyridoxine-glucoside, revealing that the glucoside form has lower, incomplete bioavailability. nih.gov Such research provides a more accurate picture of the nutritional value of vitamin B6 in various foods.
Furthermore, analytical methods using stable isotope dilution analysis with labeled internal standards, like this compound, are the gold standard for the accurate quantification of vitamin B6 vitamers in complex food matrices. tum.de These methods are essential for developing comprehensive food composition databases that reflect the content of individual vitamers, which is critical for accurate dietary intake assessments. svscr.czusamvcluj.ro Research groups are actively working on synthesizing various isotopically labeled standards to improve the detection of different B6 forms, including glycosylated versions, in foods like fruits, vegetables, and cereals. tum.de This allows for a better understanding of how processing, such as in beer brewing, can affect the conversion and availability of vitamin B6. tum.de
| Food Source Type | Predominant Vitamin B6 Forms | Research Application of this compound |
| Plant-Derived Foods | Pyridoxine (PN), Pyridoxine-β-glucoside (PNG) nih.govresearchgate.net | Determining the bioavailability of PNG relative to PN. nih.gov |
| Animal-Derived Foods | Pyridoxal (PL), Pyridoxamine (PM), and their phosphates researchgate.net | Quantifying vitamer content to assess nutritional quality. |
| Fortified Foods | Pyridoxine Hydrochloride wikipedia.org | Used as an internal standard for quality control analysis. lcms.cz |
| Infant Formula | Various B6 vitamers | Development of certified reference materials for nutrient analysis. researchgate.net |
Application in Reference Material Development for Traceability in Vitamin Analysis
The accuracy and comparability of vitamin analysis results across different laboratories are paramount for clinical diagnostics, nutritional surveillance, and food quality control. nih.gov Certified Reference Materials (CRMs) with accurately assigned values for specific analytes are essential tools for method validation, calibration, and ensuring the metrological traceability of measurement results. researchgate.netacs.org
This compound and other stable isotope-labeled vitamers are integral to the development of these CRMs. Isotope Dilution Mass Spectrometry (ID-MS) is a primary reference method used for the certification of vitamins in food and clinical samples. researchgate.netlgcstandards.com This technique involves adding a known amount of a labeled internal standard, such as this compound or pyridoxal-[2H3] 5'-phosphate, to the sample. lgcstandards.comnist.gov By measuring the ratio of the unlabeled (native) to the labeled analyte, a highly accurate and precise concentration can be determined, which is traceable to the International System of Units (SI). nist.gov
The National Institute of Standards and Technology (NIST) and other national metrology institutes have developed several SRMs and CRMs for vitamin B6 analysis. For example, SRM 3950 consists of human serum with certified values for pyridoxal 5'-phosphate (PLP), established using methods including ID-LC-MS/MS with a labeled internal standard. lgcstandards.comnist.gov Similarly, CRMs for various food matrices like wholemeal flour (CRM 121), milk powder (CRM 421), mixed vegetables (CRM 485), and pig liver (CRM 487) have been developed with certified values for vitamin B6, often determined through interlaboratory studies using robust analytical methods. acs.orglgcstandards.com These materials allow laboratories to verify the accuracy of their methods and ensure their results are reliable and comparable. nih.govmdpi.comnih.gov
| Reference Material | Matrix | Certified Analyte(s) | Role of Labeled Compounds |
| SRM 3950 | Human Serum | Pyridoxal 5'-phosphate (PLP) lgcstandards.comnist.gov | Used as internal standard (pyridoxal-[2H3] 5'-phosphate) in ID-LC-MS/MS for value assignment. lgcstandards.comnist.gov |
| CRM 121 | Wholemeal Flour | Vitamin B1, Vitamin B6 acs.org | Used in interlaboratory comparison studies to establish certified values. |
| CRM 421 | Milk Powder | Vitamins B1, B2, B6, B12 acs.org | Used in interlaboratory comparison studies to establish certified values. |
| CRM 485 | Mixed Vegetables | Vitamin B1, Vitamin B6 acs.org | Used in interlaboratory comparison studies to establish certified values. lgcstandards.com |
| CRM 487 | Pig Liver | Vitamins B1, B2, B6, B12 acs.org | Used in interlaboratory comparison studies to establish certified values. lgcstandards.com |
| KRISS CRM 108-02-003 | Infant Formula | 13 vitamins, including Pyridoxine | Used as internal standard in IDMS methods for certification. researchgate.net |
Emerging Research Directions and Methodological Advancements for Pyridoxine D4
Development of Next-Generation Pyridoxine-d4 Labeling Strategies
The use of stable isotope-labeled compounds is a cornerstone of modern metabolic research, enabling the tracing of metabolic pathways and the quantification of endogenous molecules. eurisotop.com Deuterium-labeled compounds, such as this compound, are particularly valuable as internal standards in mass spectrometry-based quantification. medchemexpress.commedchemexpress.com The development of next-generation labeling strategies focuses on enhancing the precision, scope, and efficiency of these studies.
Next-generation strategies involve the synthesis of Pyridoxine (B80251) with varying degrees of deuterium (B1214612) labeling (e.g., d2, d3, d5) to allow for multiplexed analysis, where different labeled forms can be used simultaneously to trace various aspects of vitamin B6 metabolism. medchemexpress.euresearchgate.net For instance, researchers have developed methods to specifically insert deuterium into the 5-hydroxymethyl group or the 2-methyl group of the pyridoxine molecule. researchgate.net These site-specific labeling techniques are crucial for detailed metabolic fate studies.
A key application of these advanced labeling strategies is in dual-label studies to determine the bioavailability of different forms of vitamin B6. researchgate.net For example, deuterium-labeled pyridoxine and pyridoxine-glucoside can be administered simultaneously to compare their absorption and metabolism by monitoring the urinary excretion of labeled 4-pyridoxic acid. researchgate.net Furthermore, the development of highly dissimilar indexes in dual-indexed adapters for sequencing applications highlights a parallel advancement in labeling technology, aimed at minimizing inaccurate readouts. rochesequencingstore.com
Table 1: Examples of Deuterated Pyridoxine and Related Compounds
| Compound Name | Description | Application |
| Pyridoxine-d2 | Deuterium labeled Pyridoxine. medchemexpress.com | Used in metabolic studies to trace the fate of vitamin B6. researchgate.net |
| Pyridoxine-d3 | Deuterium labeled Pyridoxine. medchemexpress.com | Serves as an internal standard for quantification in mass spectrometry. medchemexpress.com |
| This compound | Deuterium labeled Pyridoxine. nih.gov | Used as an internal standard in quantitative analysis of B vitamins. nih.govshimadzu.com |
| Pyridoxine-d5 | Deuterium labeled Pyridoxine. medchemexpress.eu | Employed in studies of vitamin B6 metabolism. researchgate.net |
| 4-Pyridoxic acid-d3 | Deuterium labeled catabolic product of vitamin B6. medchemexpress.eu | Used to monitor the excretion and metabolism of vitamin B6. researchgate.net |
| Nicotinamide-d4 | Deuterium labeled Vitamin B3. shimadzu.com | Used as an internal standard for simultaneous analysis of B vitamins. shimadzu.com |
Integration of this compound Tracing with Systems Biology Approaches
The integration of stable isotope tracing with systems biology, particularly metabolomics and proteomics, offers a holistic view of metabolic networks. nih.govnih.gov this compound tracing, when combined with these "omics" technologies, moves beyond simple quantification to provide a dynamic map of metabolic fluxes. eurisotop.com
In the realm of metabolomics, this compound is used as an internal standard to improve the accuracy of quantifying various B6 vitamers in complex biological samples like plasma, urine, and cerebrospinal fluid. nih.govacs.orgchemrxiv.orgnih.gov This is critical for untargeted metabolomics approaches, such as next-generation metabolic screening (NGMS), which aim to identify novel biomarkers for inborn errors of metabolism. nih.govnih.govacs.orgnih.gov The use of labeled standards helps distinguish true biological metabolites from experimental noise. eurisotop.com
This integrated approach has been successfully applied to study pyridoxine-dependent epilepsy, where untargeted metabolomics combined with infrared ion spectroscopy (IRIS) led to the identification of new biomarkers. nih.govacs.org The ability to accurately quantify metabolites and link them to genetic data allows for a functional interpretation of genetic variants of uncertain significance. nih.gov A combined analysis of proteomics and metabolomics has revealed disorders in vitamin B6 metabolism in the context of liver diseases. nih.gov
Systems biology approaches also benefit from the kinetic data generated by this compound tracing. By monitoring the labeling kinetics of the body's vitamin B6 pools, researchers can develop compartmental models of vitamin B6 metabolism. researchgate.netnih.gov This allows for a more nuanced understanding of how factors like intake and tissue conservation affect vitamin B6 turnover. researchgate.net
Table 2: Applications of this compound in Systems Biology
| Systems Biology Approach | Application of this compound | Research Outcome |
| Untargeted Metabolomics | Internal standard for quantification. nih.gov | Identification of novel biomarkers for diseases like pyridoxine-dependent epilepsy. nih.govacs.org |
| Proteomics | - | Combined with metabolomics, reveals pathway dysregulation in diseases. nih.gov |
| Kinetic Modeling | Tracer for determining labeling kinetics of vitamin B6 pools. nih.gov | Development of compartmental models for vitamin B6 metabolism. researchgate.net |
| Metabolic Flux Analysis | Tracer to quantify the contribution of precursors to metabolic pools. eurisotop.com | Delineation of specific metabolic pathway activities. eurisotop.com |
Advanced Computational Modeling for this compound Metabolic Data Analysis
The large and complex datasets generated from this compound tracing and systems biology studies necessitate advanced computational tools for analysis and interpretation. creative-proteomics.com Computational modeling is essential for translating raw data from mass spectrometry and NMR into meaningful biological insights. researchgate.net
One of the primary challenges in metabolomics is the sheer volume and complexity of the data. creative-proteomics.com Computational workflows are being developed to automate processes from peak detection and metabolite identification to statistical analysis and pathway mapping. nih.govcreative-proteomics.com For instance, in studies of pyridoxine-dependent epilepsy, in silico predicted IR spectra of candidate structures were used to suggest the molecular identity of unknown metabolic features, reducing the need for extensive synthesis of reference compounds. nih.govacs.org
Metabolic flux analysis (MFA) is a powerful computational technique that uses isotopic tracer data to calculate intracellular reaction rates. researchgate.netcreative-proteomics.com By feeding cells a labeled substrate like this compound and measuring the isotopic enrichment in downstream metabolites, MFA can construct a detailed map of metabolic activity. eurisotop.comresearchgate.net This goes beyond simply measuring metabolite concentrations to reveal the dynamics of the metabolic network. eurisotop.com
Machine learning algorithms are also being increasingly applied to metabolomics data. creative-proteomics.com Techniques like Support Vector Machines (SVM) and Random Forests can be used for predictive modeling, classifying samples, and discovering potential biomarkers. creative-proteomics.com Furthermore, new computational tools are being developed to explore allosteric sites in proteins and design ligands, which could have future applications in understanding how vitamin B6 metabolites interact with enzymes. biorxiv.org
The development of user-friendly software with graphical interfaces is making these advanced computational methods more accessible to a broader range of researchers, facilitating everything from metabolite identification to multivariate statistical analysis. researchgate.net
Table 3: Computational Tools and Techniques in this compound Research
| Computational Technique | Description | Application in this compound Research |
| In Silico Spectral Prediction | Predicting spectroscopic data (e.g., IR spectra) for candidate molecules. | Aiding in the structural identification of unknown metabolites of pyridoxine. nih.govacs.org |
| Metabolic Flux Analysis (MFA) | Calculating intracellular reaction rates based on isotope labeling patterns. researchgate.netcreative-proteomics.com | Quantifying the activity of vitamin B6 dependent metabolic pathways. |
| Machine Learning | Algorithms for classification, regression, and clustering of complex data. creative-proteomics.com | Biomarker discovery and predictive modeling based on metabolomic profiles. creative-proteomics.com |
| Pathway Analysis | Mapping identified metabolites onto known biochemical pathways (e.g., KEGG). biorxiv.org | Understanding the systemic effects of altered vitamin B6 metabolism. nih.gov |
Q & A
Q. What frameworks guide hypothesis testing when this compound data contradicts existing vitamin B6 metabolic models?
- Methodological Answer : Use the PICO framework to reframe hypotheses: Population (e.g., knockout murine models), Intervention (this compound dosing), Comparison (wild-type controls), Outcome (revised metabolic flux rates). Validate with 13C-tracer studies to trace deuterium-induced isotopic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
